[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine
Overview
Description
“[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine” is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O2/c1-2-10-18-13-5-7-14(8-6-13)19-15-12(11-16)4-3-9-17-15/h3-9H,2,10-11,16H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid substance . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Anticonvulsant Applications
Studies have shown that Schiff bases of 3-aminomethyl pyridine, which share a similar pyridinyl component with [2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine, possess significant anticonvulsant activity. These compounds were synthesized and screened for seizures protection, demonstrating effectiveness in various models employed, with some compounds showing remarkable protection over clinically used drugs (Pandey & Srivastava, 2011).
Catalytic Applications
The synthesis and catalytic evaluation of unsymmetrical NCN′ and PCN pincer palladacycles, which involve pyridin-2-yl)methanamine derivatives, have been explored. These studies demonstrate the potential of such compounds in catalysis, showing good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes with ligands based on pyridin-2-yl)methanamine have been studied for their photocytotoxic properties and cellular imaging capabilities. These complexes demonstrate significant photocytotoxicity in red light to various cell lines through apoptosis and generate reactive oxygen species, indicating their potential for medical imaging and therapy (Basu et al., 2014).
DNA Interaction
Compounds featuring pyridin-2-yl)methanamine moieties have been investigated for their interaction with DNA. These studies highlight the potential of such compounds in binding with DNA and inducing structural changes, which could be leveraged in the development of therapeutic agents or in biotechnological applications (Mbugua et al., 2020).
Safety and Hazards
This compound is associated with certain hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
[2-(4-propoxyphenoxy)pyridin-3-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-10-18-13-5-7-14(8-6-13)19-15-12(11-16)4-3-9-17-15/h3-9H,2,10-11,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKILBLPQBANTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=C(C=CC=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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